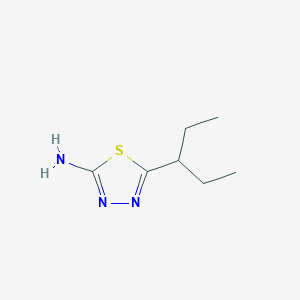

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

Thiadiazoles containing amino groups are susceptible to oxidation at the sulfur atom. For example:

-

Sulfoxide Formation : Oxidation with mild agents like hydrogen peroxide (H₂O₂) may yield sulfoxide derivatives.

-

Sulfone Formation : Strong oxidizing agents such as potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfur atom to a sulfone .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfoxidation | H₂O₂, acetic acid, 25°C | 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine sulfoxide | |

| Sulfonation | KMnO₄, H₂SO₄, reflux | This compound sulfone |

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution reactions:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products .

Table 2: Substitution Reactions

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazole ring may engage in cycloaddition reactions:

-

Diels-Alder Reactions : With dienes under thermal conditions to form bicyclic systems .

-

Ring-Opening : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) can cleave the thiadiazole ring, yielding thiols or amines .

Table 3: Cycloaddition and Ring-Opening Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder | 1,3-Butadiene, toluene, 100°C | Bicyclic thiadiazole adduct | |

| Ring-Opening | LiAlH₄, THF, reflux | 2-Amino-5-(1-ethylpropyl)thiol |

Electrophilic Aromatic Substitution

The thiadiazole ring’s aromaticity allows electrophilic substitution at position 5:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups.

-

Halogenation : Bromine (Br₂) in acetic acid yields brominated derivatives .

Table 4: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-2-amino-1,3,4-thiadiazole derivative | |

| Bromination | Br₂, CH₃COOH, 25°C | 5-Bromo-2-amino-1,3,4-thiadiazole derivative |

Reduction Reactions

Reduction of the thiadiazole ring is less common but feasible:

Table 5: Reduction Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring Hydrogenation | H₂, Pd-C, ethanol | 5-(1-Ethylpropyl)-2-amino-dihydro-1,3,4-thiadiazole |

Key Research Findings

-

Biological Activity : Derivatives of 2-amino-1,3,4-thiadiazoles exhibit anticonvulsant properties, attributed to their ability to modulate GABAergic pathways .

-

Synthetic Utility : The amino group facilitates derivatization for drug discovery, as seen in antifilarial agents .

-

Stability : The ethylpropyl substituent enhances lipophilicity, improving membrane permeability in pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Overview of Anticancer Properties

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, exhibit promising anticancer activity. The compound has been synthesized and tested against various human cancer cell lines, showing significant antiproliferative effects.

Case Studies

- Synthesis and Testing : A study synthesized a series of novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that certain derivatives had IC50 values as low as 0.28 µg/mL for MCF-7 cells, suggesting potent growth inhibition .

- Mechanism of Action : The anticancer activity is thought to be mediated through cell cycle arrest at the G2/M phase. This mechanism highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Antimicrobial Efficacy

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have been reported to possess significant activity against various bacterial strains.

Research Findings

- In Vitro Studies : Research indicates that thiadiazole compounds demonstrate effective antibacterial activity against pathogens such as E. coli and Streptococcus pyogenes. For instance, some derivatives showed inhibition zones greater than those of standard antibiotics like ofloxacin .

- Potential Applications : These findings suggest that this compound could be developed into a new class of antimicrobial agents with applications in treating infections resistant to conventional therapies .

Agricultural Chemistry

Herbicidal Potential

Another application of this compound lies in agricultural chemistry as a potential herbicide.

Development Insights

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(1-Methylpropyl)-1,3,4-thiadiazol-2-amine

- 5-(1-Butyl)-1,3,4-thiadiazol-2-amine

- 5-(1-Hexyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. The general structure can be represented as follows:

Where and represent various substituents that can significantly influence biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound have demonstrated effectiveness against various microbial strains .

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to alter the Bax/Bcl-2 ratio in cancer cell lines, thereby promoting apoptotic pathways .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory activity. Thiadiazole derivatives are reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis via Bax/Bcl-2 modulation | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of a related thiadiazole derivative on MCF-7 breast cancer cells. The compound was found to have an IC50 value indicating significant cytotoxicity. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Research Findings

Recent literature highlights the promising potential of this compound as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets suggests that modifications to its structure could enhance its efficacy and selectivity for specific diseases.

Eigenschaften

IUPAC Name |

5-pentan-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCCDPREZYWEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352730 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229003-14-9 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.